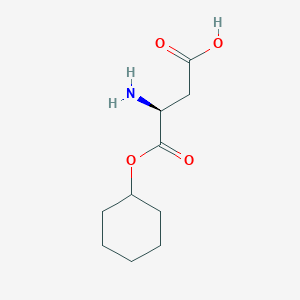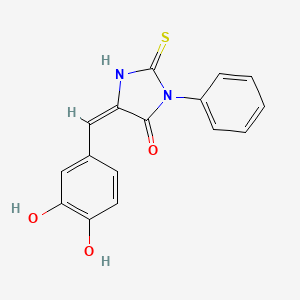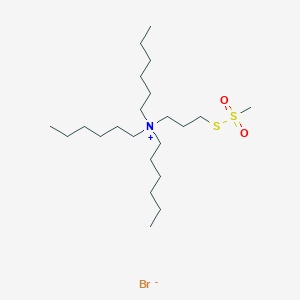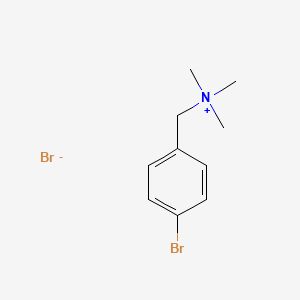
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is a complex organic compound with the molecular formula C54H60N2 and a molecular weight of 737.07 g/mol . This compound is characterized by its anthracene core substituted with four tert-butylphenyl groups, making it a highly branched and sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-diamine as the core structure.
Substitution Reaction: The anthracene-9,10-diamine undergoes a substitution reaction with tert-butylphenyl groups. This is often achieved using tert-butylphenyl halides in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated tert-butylphenyl compounds in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets. The compound’s large, sterically hindered structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N9,N9,N10,N10-Tetrakis(4-bromophenyl)anthracene-9,10-diamine: Similar structure but with bromine substituents instead of tert-butyl groups.
N9,N9,N10,N10-Tetrakis([1,1′-biphenyl]-4-yl)-9,10-anthracenediamine: Similar anthracene core but with biphenyl substituents.
Uniqueness
N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is unique due to its highly branched structure, which provides significant steric hindrance. This makes it particularly useful in applications where stability and resistance to degradation are important .
Eigenschaften
Molekularformel |
C54H60N2 |
|---|---|
Molekulargewicht |
737.1 g/mol |
IUPAC-Name |
9-N,9-N,10-N,10-N-tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine |
InChI |
InChI=1S/C54H60N2/c1-51(2,3)37-21-29-41(30-22-37)55(42-31-23-38(24-32-42)52(4,5)6)49-45-17-13-15-19-47(45)50(48-20-16-14-18-46(48)49)56(43-33-25-39(26-34-43)53(7,8)9)44-35-27-40(28-36-44)54(10,11)12/h13-36H,1-12H3 |
InChI-Schlüssel |
ZVNURSBOOLSPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)



![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)






